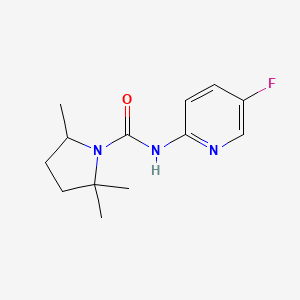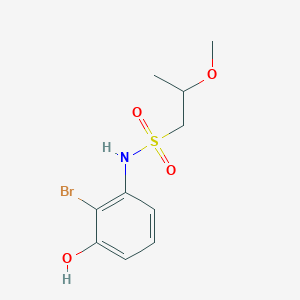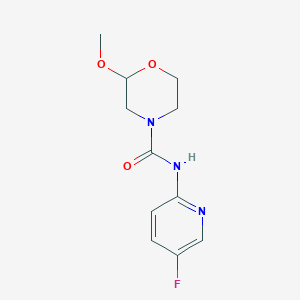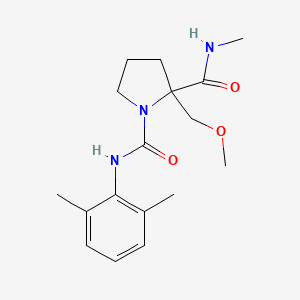
N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as N-fluoropyridinium salts in the presence of a strong acid . Another approach involves the use of deoxyfluorination reagents like N,N-diaryl-2,2-difluoroimidazol, which can convert hydroxypyridines to fluoropyridines under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using reagents like Selectfluor or N-fluorobenzenesulfonimide. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines or alcohols .
Applications De Recherche Scientifique
N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine-18.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,3,4,5-tetrafluoropyridine
Uniqueness
N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide is unique due to the presence of both a fluorinated pyridine ring and a pyrrolidine carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-9-6-7-13(2,3)17(9)12(18)16-11-5-4-10(14)8-15-11/h4-5,8-9H,6-7H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEGLUSIHKYFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)NC2=NC=C(C=C2)F)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6750318.png)

![N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750329.png)
![N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B6750338.png)
![Methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate](/img/structure/B6750345.png)
![1-(4-Hydroxycyclohexyl)-1-[(3-hydroxyphenyl)methyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B6750369.png)


![[4-(Aminomethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride](/img/structure/B6750380.png)
![3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide](/img/structure/B6750394.png)
![N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6750402.png)
![tert-butyl N-[1-[2-(furan-2-yl)ethylamino]-1-oxo-3-(1H-pyrazol-5-yl)propan-2-yl]carbamate](/img/structure/B6750404.png)
![4-[butyl(methyl)amino]-N-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]benzamide](/img/structure/B6750407.png)
![[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B6750420.png)
